molecular formula C6H4N4O4 B571910 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione CAS No. 1245644-73-8

6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No.: B571910
CAS No.: 1245644-73-8
M. Wt: 196.122
InChI Key: ZJWFMXGAGGWOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a chemical building block of significant interest in medicinal chemistry due to its privileged pyrrolo[2,1-f][1,2,4]triazine scaffold. This fused heterocyclic system is a multimodal pharmacophore and a key structural motif in several approved therapeutics and investigational compounds . Researchers value this core structure for its versatility in designing targeted therapies, particularly in the field of oncology. The scaffold is an integral component of FDA-approved kinase inhibitors, such as the antitumor drug brivanib alaninate, and is a recognized active moiety in compounds inhibiting a wide array of kinases including VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), and c-Met . Its role in targeted therapy offers a mechanism to develop compounds that selectively inhibit dysregulated enzymes in cancer cells, providing a potential alternative to traditional cytotoxic chemotherapy . Beyond oncology, the pyrrolo[2,1-f][1,2,4]triazine nucleus is under investigation for its application in antiviral drug discovery. As structural analogs of purine bases, compounds based on this scaffold demonstrate activity against various RNA viruses . Notably, this heterocycle forms the active core of the broad-spectrum antiviral drug remdesivir, used in the treatment of conditions such as COVID-19 . Recent studies also highlight derivatives of this scaffold with specific, low-toxicity inhibitory activity against the influenza A (H1N1) virus, potentially through the inhibition of neuraminidase . The nitro-substituted variant offered here provides a specialized intermediate for researchers engaged in the synthesis and development of novel compounds for these critical therapeutic areas.

Properties

IUPAC Name

6-nitro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c11-5-4-1-3(10(13)14)2-9(4)8-6(12)7-5/h1-2H,(H2,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWFMXGAGGWOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718745
Record name 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-73-8
Record name 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate Preparation : The pyrrole precursor, 1-amino-4-nitro-1H-pyrrole-2-carboxamide, is synthesized through nitration of a substituted pyrrolecarboxamide.

  • Activation : Ethyl chloroformate converts the carboxamide into a reactive mixed carbonate intermediate.

  • Cyclization : The activated intermediate undergoes nucleophilic attack by the adjacent amine, forming the triazine ring and releasing CO2_2 and ethanol.

Multistep Synthesis via Pyrrole Intermediate Functionalization

A modular approach builds the pyrrolotriazine scaffold stepwise, allowing for late-stage nitration (Figure 1). This method is advantageous for optimizing regiochemical outcomes.

Key Steps:

  • Pyrrole Core Construction : Starting with unsubstituted pyrrole, bromination at the 2-position introduces a handle for subsequent cross-coupling.

  • Triazine Ring Formation : Reaction with 1,2,4-triazine precursors (e.g., chlorotriazines) under basic conditions forms the fused ring system.

  • Nitration : Electrophilic nitration using nitric acid/sulfuric acid introduces the nitro group at the 6-position. Directed by the electron-deficient triazine ring, nitration occurs regioselectively.

Challenges : Nitration conditions must be carefully controlled to avoid over-nitration or ring degradation. Yields for this route are moderate (40–60%) based on analogous syntheses.

Bromohydrazone Intermediate Route

Bromohydrazones serve as versatile intermediates for constructing nitrogen-rich heterocycles. For 6-nitropyrrolotriazinedione, this method involves:

  • Bromohydrazone Formation : Treatment of a pyrrole aldehyde with hydrazine and subsequent bromination yields a bromohydrazone intermediate.

  • Cyclocondensation : Heating the bromohydrazone with urea or thiourea derivatives induces cyclization, forming the triazine ring.

  • Oxidation and Nitration : Sequential oxidation of sulfur groups (if present) and nitration finalizes the structure.

Advantages : This route offers flexibility in introducing substituents but requires stringent temperature control during cyclization.

Hydrolysis of Chlorinated Precursors

2,4-Dichloro-6-nitropyrrolo[1,2-f]triazine (CAS 1160995-45-8) serves as a precursor for the target compound. Hydrolysis replaces chlorine atoms with hydroxyl groups:

  • Chlorination/Nitration : A pyrrolotriazine derivative undergoes chlorination (e.g., using POCl3_3) followed by nitration.

  • Hydrolysis : Treatment with aqueous NaOH or KOH at elevated temperatures (80–100°C) replaces Cl with OH, yielding the dihydroxy (dione) product.

Conditions :

  • Chlorination : POCl3_3, reflux, 6–8 hours.

  • Hydrolysis : 2M NaOH, 80°C, 12 hours.

Yield : Reported yields for analogous hydrolyses range from 50–70%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
CyclizationEthyl chloroformate0–25°C, THF/DCMModerateSimple, minimal byproducts
Multistep SynthesisHNO3_3, H2_2SO4_4Stepwise, 40–80°C40–60%Regioselective nitration
Bromohydrazone RouteHydrazine, Br2_2Heating, 60–100°CLowFlexible functionalization
Chlorinated PrecursorPOCl3_3, NaOHReflux, 80°C50–70%Scalable, high purity

Chemical Reactions Analysis

Types of Reactions

6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its derivatives are known to inhibit certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and triggering downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione and selected analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Data
This compound (1245644-73-8) C₆H₄N₄O₄ 196.12 Nitro at C6 Storage: 2–8°C; Purity/Specification: Not provided
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (918538-04-2) C₆H₅N₃O₂ 151.12 No nitro substituent Parent compound; used as a scaffold for derivatives
6-Nitropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (1160995-41-4) C₆H₄N₄O₃ 180.12 Nitro at C6; single carbonyl at C4 Structural isomer with reduced oxygen content
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (69125-10-6) C₃H₂ClN₃O₂ 147.52 Chloro at C6; triazine core (non-fused) Smaller core; chloro substituent
3,10-Dimethoxy-bispyrido-pyrrolo-pyrazine-dione (Unspecified CAS) C₁₈H₁₂N₄O₄ 348.31 Bicyclic fused system; methoxy substituents High melting point (343–344°C); IR: 1710 cm⁻¹ (C=O stretch)
Key Observations:
  • Nitro vs. Parent Compound : The nitro group in this compound increases molecular weight by 45 g/mol compared to the parent compound (C₆H₅N₃O₂) and introduces strong electron-withdrawing effects, likely altering solubility and reactivity .
  • Isomer Differences : The analog 6-nitropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (C₆H₄N₄O₃) lacks one carbonyl group, which may reduce hydrogen-bonding capacity compared to the dione structure .
  • Triazine Core Variations: The 6-chloro-1,3,5-triazine-2,4-dione (C₃H₂ClN₃O₂) features a non-fused triazine ring, resulting in a simpler, smaller structure with lower molecular weight.
Functional Implications:
  • Antiviral Activity : Pyrrolo[2,1-f][1,2,4]triazine derivatives with aryl/thienyl substituents exhibit antiviral activity (IC₅₀ = 4 µg/mL) via neuraminidase inhibition . The nitro group in this compound may enhance binding to nitrophilic enzyme pockets or alter pharmacokinetics.
  • Thermal Stability : The high melting point (343–344°C) of 3,10-dimethoxy-bispyrido-pyrrolo-pyrazine-dione suggests fused bicyclic systems with methoxy groups enhance stability. Nitro-substituted compounds often exhibit lower thermal stability due to nitro group lability.

Commercial and Research Relevance

  • Commercial Availability : this compound is listed as a research chemical with global suppliers , whereas analogs like 6-chloro-1,3,5-triazine-2,4-dione are marketed for broader industrial applications .
  • Research Applications : Derivatives of pyrrolo[2,1-f][1,2,4]triazine are prioritized in antiviral and anticancer drug discovery due to their fused heterocyclic cores and tunable substituents .

Biological Activity

6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

  • Molecular Formula : C₆H₄N₄O₄
  • Molecular Weight : 196.12 g/mol
  • CAS Number : 1245644-73-8

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that its derivatives can inhibit various kinases involved in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival by affecting key regulatory proteins.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

  • In vitro Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain derivatives effectively suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and HCC1806) by inducing degradation of the eEF2K protein .
  • In vivo Studies : In xenograft models, the most potent derivatives demonstrated tumor-suppressive effects comparable to established chemotherapeutics like paclitaxel without significant toxicity .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Its derivatives are being explored as potential inhibitors of viral enzymes crucial for viral replication.

Enzyme Inhibition

The compound's derivatives are being evaluated for their ability to act as enzyme inhibitors. For instance:

  • Kinase Inhibition : Some studies suggest that these compounds can inhibit specific kinases involved in cancer progression.
  • Nitroreductase Activity : Similar to nitroimidazole compounds used in treating infections like Trichomonas vaginalis and Giardia intestinalis, derivatives of this compound may exhibit nitroreductase activity leading to reactive metabolites that damage cellular components .

Research Findings and Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant suppression of viability in TNBC cell lines; comparable effects to paclitaxel in vivo.
Enzyme InhibitionPotential inhibition of kinases; mechanisms involve disruption of signaling pathways.
AntiviralInvestigated for inhibitory effects on viral replication enzymes; parallels with nitroimidazole activity.

Q & A

Q. What are the key synthetic challenges in preparing 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, and how can they be addressed?

The synthesis of this compound involves constructing a fused pyrrolo-triazine core with a nitro substituent at the 6-position. A common route starts with pyrrolidine precursors, where cyclization and nitration steps are critical. Challenges include regioselective nitration and maintaining stability of the triazine ring under acidic/basic conditions. Methodologies such as Mukaiyama cyclization or Migliara’s base-mediated cyclization (using urea derivatives) have been optimized to improve yields . Purification via recrystallization (ethanol/water) is recommended to isolate the nitro derivative .

Q. What structural features of this compound contribute to its biological activity?

The compound’s fused bicyclic system (pyrrole + triazine) provides a rigid, planar structure that enhances binding to kinase ATP pockets. The nitro group at C6 increases electrophilicity, enabling covalent interactions with cysteine residues in kinases like p38 MAPK. Computational docking studies suggest the triazine’s N3 and O4 atoms form hydrogen bonds with catalytic lysine residues .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., nitro group position via deshielded C6 signal at ~160 ppm).
  • HPLC-MS : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for biological assays).
  • X-ray crystallography : Resolves bond-length discrepancies in the triazine ring, critical for SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across kinase assays?

Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For example, p38α MAPK inhibition (IC50_{50} = 120 nM) may differ from p38γ due to structural variations in the hydrophobic pocket. To address this:

  • Use isoform-specific recombinant kinases.
  • Validate binding via SPR (surface plasmon resonance) to measure kinetic parameters (KD_D, kon_{on}/koff_{off}) .
  • Cross-reference with molecular dynamics simulations to assess flexibility of the DFG motif in kinase activation loops .

Q. What strategies optimize the compound’s selectivity for kinase targets like IGF-1R versus off-target effects on VEGFR-2?

  • Structure-based design : Introduce bulky substituents at C7 to sterically block VEGFR-2’s larger ATP pocket.
  • Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions.
  • Metadynamics simulations : Predict conformational changes in kinase domains upon compound binding .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Core modifications : Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) to modulate electron-withdrawing effects.
  • Substituent libraries : Synthesize C2/C4 analogs (e.g., methyl, phenyl) to probe steric and electronic effects on kinase inhibition.
  • Data-driven SAR : Apply multivariate analysis (e.g., PCA) to correlate physicochemical descriptors (logP, polar surface area) with IC50_{50} values .

Q. What computational methods are most effective for predicting metabolic stability of this compound?

  • CYP450 docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites.
  • ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., glucuronidation at the triazine’s carbonyl groups).
  • In vitro validation : Microsomal stability assays (human liver microsomes + NADPH) quantify intrinsic clearance .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes.
  • Prodrug design : Introduce phosphate or ester groups at the triazine’s N1 position, cleaved in vivo by phosphatases .

Methodological Considerations

Q. Experimental Design for In Vivo Efficacy Studies

  • Dosing regimen : Administer 10–50 mg/kg (oral or IV) in murine xenograft models, with pharmacokinetic sampling at 0, 1, 4, 8, 24 h.
  • Control groups : Include ATP-competitive kinase inhibitors (e.g., imatinib) to benchmark efficacy.
  • Biomarker analysis : Measure phospho-p38 MAPK levels in tumor tissue via Western blot .

Q. Validating Target Engagement in Cellular Models

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment.
  • Knockdown/rescue experiments : Use siRNA to silence p38 MAPK and assess rescue via constitutively active mutants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.